2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol

Catalog No.
S12589805
CAS No.
M.F
C19H22Cl2N2O2
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypro...

Product Name

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol

IUPAC Name

2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C19H22Cl2N2O2/c1-2-14(11-24)22-9-15(25)10-23-18-5-3-12(20)7-16(18)17-8-13(21)4-6-19(17)23/h3-8,14-15,22,24-25H,2,9-11H2,1H3

InChI Key

IASAZPVIHDOTBO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O

The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol, commonly referred to by its CAS number 500015-20-3, is a synthetic organic compound characterized by its complex structure. It has the molecular formula C19H22Cl2N2O4C_{19}H_{22}Cl_{2}N_{2}O_{4} and a molecular weight of approximately 413.3 g/mol. The compound features a carbazole moiety, which is significant in various biological applications due to its unique electronic properties and potential for photophysical applications.

The chemical reactivity of 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol can be attributed to its functional groups. The primary amine can undergo acylation or alkylation reactions, while the hydroxyl groups can participate in dehydration reactions or serve as nucleophiles in substitution reactions. The presence of chlorines on the carbazole ring may also facilitate electrophilic aromatic substitution reactions under appropriate conditions.

Research indicates that compounds containing the carbazole structure exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the dichloro-substituted carbazole derivatives have shown potential in inhibiting certain cancer cell lines and may interact with various biological pathways that regulate cell proliferation and apoptosis.

The synthesis of 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves several steps:

  • Formation of the Carbazole Derivative: Starting from a suitable precursor, such as 3,6-dichloro-9H-carbazole, which can be synthesized via cyclization reactions involving aromatic amines.
  • Alkylation: The carbazole derivative is then alkylated with 2-hydroxypropyl bromide or a similar reagent to introduce the hydroxypropyl group.
  • Amine Formation: A reductive amination step may be employed to introduce the amino group at the desired position.
  • Hydroxymethylation: Finally, hydroxymethylation can be performed using formaldehyde or related compounds to achieve the final product.

This compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new anti-cancer agents or as a scaffold for designing more complex molecules with enhanced efficacy and reduced toxicity. Additionally, it could find uses in materials science due to its unique electronic properties.

Interaction studies involving 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol may include investigations into its binding affinity with various biological targets such as enzymes or receptors involved in cancer pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate these interactions quantitatively.

Several compounds share structural similarities with 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-olContains methoxy groupExhibits different solubility properties
2-(3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl)-isoindole-1,3-dioneContains isoindole structurePotentially different biological activity profile
1-(4-Methoxyphenyl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-1-oneSubstituted phenyl groupMay have enhanced anti-cancer activity

These compounds highlight the diversity within the class of carbazole derivatives and underscore the unique features of 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol due to its specific functionalization and structural characteristics.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

380.1058333 g/mol

Monoisotopic Mass

380.1058333 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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